1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one
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Overview
Description
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the bromination of 3-methylpyridine followed by acylation. The reaction typically uses bromine as the brominating agent and acetyl chloride for the acylation step. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(6-Bromo-3-methylpyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(6-Methylpyridin-2-yl)ethan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Similar structure but with the bromine atom in a different position, leading to variations in chemical behavior.
1-(6-Bromo-4-methylpyridin-2-yl)ethan-1-one: Another isomer with different substitution patterns affecting its properties.
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(6-bromo-3-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-4-7(9)10-8(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
YBFYDSYQDMZZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
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